

# M351-0056: A Novel Small Molecule VISTA Agonist for Immune Modulation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | M351-0056 |           |
| Cat. No.:            | B11199581 | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

V-domain immunoglobulin suppressor of T-cell activation (VISTA), also known as VSIR, is a critical negative checkpoint regulator that plays a pivotal role in maintaining immune homeostasis. As a member of the B7 family of immunoregulatory proteins, VISTA is primarily expressed on hematopoietic cells and functions to suppress T-cell activation, thereby preventing excessive immune responses and autoimmunity. The development of therapeutic agents that modulate VISTA activity presents a promising strategy for the treatment of autoimmune diseases and certain cancers. M351-0056 is a novel, low molecular weight compound that has been identified as a potent agonist of VISTA, demonstrating significant immunomodulatory effects in preclinical studies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of M351-0056, intended for researchers, scientists, and professionals in the field of drug development.

#### **Core Data Summary**

The following tables summarize the key quantitative data from preclinical studies of **M351-0056**.



| Parameter             | Value           | Method                                | Reference |
|-----------------------|-----------------|---------------------------------------|-----------|
| Binding Affinity (KD) | 12.60 ± 3.84 μM | Microscale<br>Thermophoresis<br>(MST) | [1][2]    |

Table 1: Binding Affinity of M351-0056 for Human VISTA-Extracellular Domain (VISTA-ECD)

| Assay                                  | Effect of M351-0056                                           | Key Findings                                                                                              | Reference |
|----------------------------------------|---------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|-----------|
| Cytokine Secretion<br>(Human PBMCs)    | Decreased secretion<br>of IFN-y, TNF-α, IL-<br>17A, and IL-1β | M351-0056 enhances<br>the inhibitory function<br>of VISTA on pro-<br>inflammatory cytokine<br>production. | [1][2]    |
| T-Cell Proliferation<br>(Human PBMCs)  | Suppressed proliferation                                      | The compound inhibits T-cell expansion, a key process in autoimmune responses.                            | [1][2][3] |
| Regulatory T-Cell<br>(Treg) Conversion | Enhanced conversion<br>of human T-cells into<br>Foxp3+ Tregs  | M351-0056 promotes<br>the generation of<br>immunosuppressive<br>Treg populations.                         | [1]       |

Table 2: In Vitro Functional Effects of M351-0056



| Mouse Model                                                       | Treatment Effect                             | Key Outcomes                                                                                                                          | Reference |
|-------------------------------------------------------------------|----------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Imiquimod-Induced<br>Psoriasis-like<br>Dermatitis                 | Ameliorated skin inflammation                | Reduced ear thickness, and decreased mRNA and protein levels of inflammatory cytokines (IFN-γ, TNF-α, IL-17A, IL-1β) in skin lesions. | [1]       |
| Chronic Graft-versus-<br>Host Disease<br>(cGVHD)-induced<br>Lupus | Alleviated lupus-like<br>disease progression | Reduced autoantibody levels, inflammatory cytokines, and chemokines; inhibited immune cell expansion.                                 | [3][4]    |
| MRL/lpr Lupus-prone<br>Mice                                       | Alleviated lupus-like<br>disease progression | Similar beneficial effects on autoimmune parameters as observed in the cGVHD model.                                                   | [3][4]    |

Table 3: In Vivo Efficacy of M351-0056 in Mouse Models of Autoimmune Disease

### **Mechanism of Action and Signaling Pathways**

**M351-0056** functions as a VISTA agonist, enhancing its natural immunosuppressive activity.[1] Studies have elucidated two primary signaling pathways through which **M351-0056** exerts its effects: the JAK2-STAT2 pathway and the inhibition of the IFN-I and noncanonical NF-κB pathways.[1][3]

## VISTA-Mediated Immunosuppression via the JAK2-STAT2 Pathway



RNA sequencing analysis of peripheral blood mononuclear cells (PBMCs) treated with **M351-0056** revealed differential gene expression associated with the JAK2-STAT2 signaling pathway. [1] This suggests that upon binding of **M351-0056** to VISTA, a downstream signaling cascade is initiated, leading to the modulation of immune responses.





Click to download full resolution via product page

Proposed JAK2-STAT2 signaling pathway for M351-0056.

# Inhibition of IFN-I and Noncanonical NF-κB Pathways in Lupus Models

In mouse models of lupus, **M351-0056** was found to ameliorate disease by inhibiting the aberrantly activated type I interferon (IFN-I) signaling and the noncanonical NF-κB pathway in monocytes.[3][4] This highlights a distinct mechanism of action relevant to the pathophysiology of systemic lupus erythematosus.



Click to download full resolution via product page

Inhibition of IFN-I and NF-кВ pathways by M351-0056.

### **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.



#### **Homology Modeling and Virtual Screening**

The three-dimensional structure of the VISTA extracellular domain was generated using homology modeling.[2] This model was then utilized for a virtual screening campaign of a small molecule library to identify potential VISTA-binding compounds.[1] The binding poses of the hit compounds were visually inspected to select candidates for further biological evaluation, leading to the identification of **M351-0056**.[2]

#### Microscale Thermophoresis (MST)

MST was employed to quantitatively determine the binding affinity of M351-0056 to the human VISTA-extracellular domain (VISTA-ECD).[1] In this assay, purified VISTA-ECD protein is labeled with a fluorescent dye. A serial dilution of M351-0056 is then incubated with the labeled protein. The samples are subjected to a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored. Changes in the thermophoretic movement upon ligand binding are used to calculate the dissociation constant (KD).



Click to download full resolution via product page

Workflow for Microscale Thermophoresis (MST) assay.

#### **PBMC Proliferation and Cytokine Secretion Assays**

Human PBMCs were used to assess the functional activity of M351-0056.[1] For proliferation assays, PBMCs were labeled with a fluorescent dye such as CFSE and stimulated with mitogens (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin) in the presence or absence of M351-0056. Cell proliferation was measured by flow cytometry as the dilution of the fluorescent dye over time. For cytokine analysis, cell culture supernatants were collected after



a defined incubation period and the concentrations of various cytokines (e.g., IFN- $\gamma$ , TNF- $\alpha$ , IL-1A, IL-1B) were quantified using ELISA or multiplex bead-based assays.[1][3]

### Imiquimod-Induced Psoriasis-like Dermatitis Mouse Model

BALB/c mice received a daily topical application of imiquimod cream on their shaved back and ear to induce a psoriasis-like skin inflammation.[1] M351-0056 was administered daily to the treated group. The severity of the skin inflammation was assessed by measuring ear thickness and scoring the extent of erythema, scaling, and skin thickness. At the end of the study, skin and serum samples were collected for histological analysis and measurement of inflammatory cytokine levels by quantitative RT-PCR and ELISA.[1]

# Chronic Graft-versus-Host Disease (cGVHD) and MRL/Ipr Mouse Models of Lupus

To evaluate the efficacy of M351-0056 in systemic lupus erythematosus, two mouse models were utilized: a cGVHD-induced model and the MRL/lpr spontaneous lupus model.[3] In the cGVHD model, lupus-like disease is induced in recipient mice through the transfer of allogeneic splenocytes. MRL/lpr mice spontaneously develop a systemic autoimmune disease that closely resembles human lupus. In both models, mice were treated with M351-0056, and various disease parameters were monitored, including autoantibody levels in the serum, kidney damage (proteinuria and histopathology), and the expansion of pathogenic immune cell populations in lymphoid organs.[3][4]

#### Conclusion

M351-0056 is a promising preclinical candidate that acts as a VISTA agonist with potent immunomodulatory properties. Its ability to suppress T-cell responses, promote the generation of regulatory T-cells, and ameliorate disease in animal models of psoriasis and lupus underscores its therapeutic potential for the treatment of autoimmune and inflammatory disorders. The elucidation of its mechanism of action through the JAK2-STAT2, IFN-I, and noncanonical NF-κB pathways provides a solid foundation for its further development and clinical translation. This technical guide summarizes the critical data and methodologies that form the basis of our current understanding of M351-0056, offering a valuable resource for the scientific community.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. An Evaluation of the Spontaneous Proliferation of Peripheral Blood Mononuclear Cells in HTLV-1-Infected Individuals Using Flow Cytometry PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing Imiquimod-Induced Psoriasis-like Dermatitis in BALB or c Mouse: Application in Dermatology Research [jscimedcentral.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [M351-0056: A Novel Small Molecule VISTA Agonist for Immune Modulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11199581#m351-0056-as-a-vista-agonist]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com